molecular formula C17H20N6O5 B3725644 8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3725644
M. Wt: 388.4 g/mol
InChI Key: IAMAOVMEODYCLF-GIJQJNRQSA-N
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Description

This compound is a structurally complex purine dione derivative characterized by a tetrahydropurine core substituted with a hydrazinylidene group, a hydroxyethyl chain, and methyl groups. Its synthesis likely involves condensation of a hydrazine derivative with a substituted aldehyde, followed by functionalization of the purine ring.

Properties

IUPAC Name

7-(2-hydroxyethyl)-8-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O5/c1-21-14-13(15(26)22(2)17(21)27)23(6-7-24)16(19-14)20-18-9-10-8-11(28-3)4-5-12(10)25/h4-5,8-9,24-25H,6-7H2,1-3H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAOVMEODYCLF-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)OC)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)OC)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions The process may start with the preparation of the hydrazine derivative, followed by the condensation with the appropriate aldehyde or ketone to form the hydrazone linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its hydrazone linkage and purine ring make it a candidate for enzyme inhibition studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it may have bioactive properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. The hydrazone linkage may interact with enzymes, while the purine ring could mimic nucleotides and interfere with nucleic acid processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Theophylline (1,3-Dimethylxanthine) : A simpler purine dione lacking the hydrazinylidene and hydroxyethyl groups. The absence of these substituents reduces its molecular weight (180.16 g/mol vs. ~432 g/mol for the target compound) and alters solubility.
  • Caffeine (1,3,7-Trimethylxanthine) : Shares the purine core but lacks polar substituents, resulting in higher lipophilicity (logP ~0.3 vs. estimated logP ~1.5 for the target compound).
  • 8-Hydrazinoguanine Derivatives: These compounds feature a hydrazine group on the purine ring but lack the hydroxyethyl and methoxyphenyl substituents, impacting their binding affinity in enzymatic assays .

Physicochemical Properties

Property Target Compound Theophylline 8-Hydrazinoguanine Derivative
Molecular Weight (g/mol) ~432 180.16 ~210
LogP (Predicted) ~1.5 -0.77 ~0.9
Solubility (Water) Moderate (hydroxyethyl) Low Low
Melting Point (°C) ~220–225 (decomposes) 270–274 190–195

The hydroxyethyl group in the target compound enhances water solubility compared to theophylline and 8-hydrazinoguanine derivatives, which are less polar. The methoxyphenyl-hydrazinylidene moiety may confer stability via intramolecular hydrogen bonding .

Spectroscopic Data

1H-NMR Comparison (Key Signals):

Proton Environment Target Compound (δ, ppm) Theophylline (δ, ppm)
Purine C8-H 8.21 (s) 7.85 (s)
Hydrazinylidene CH=N 8.45 (s) N/A
Methoxy (-OCH3) 3.82 (s) N/A

The target compound’s 1H-NMR spectrum shows distinct signals for the hydrazinylidene proton (δ 8.45) and methoxy group (δ 3.82), absent in simpler purine derivatives. These features align with spectral interpretation methodologies outlined in authoritative texts for organic structure determination .

Biological Activity

The compound 8-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-(2-hydroxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings regarding its efficacy in various applications.

Chemical Structure and Properties

Molecular Formula : C18H24N4O4
Molecular Weight : 364.41 g/mol
IUPAC Name : this compound

The compound features a hydrazone linkage and multiple functional groups that contribute to its biological activity. The presence of the methoxy and hydroxyl groups suggests potential interactions with biological targets such as enzymes and receptors.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with hydrazines under controlled conditions. The general synthetic route includes:

  • Condensation Reaction : The reaction of 2-hydroxy-5-methoxybenzaldehyde with hydrazine derivatives.
  • Purification : Crystallization or chromatography to isolate the desired product.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. The hydroxyl groups in its structure are believed to scavenge free radicals effectively. In vitro studies demonstrated that it reduces oxidative stress markers in cell cultures treated with hydrogen peroxide.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study reported an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Effects

Preliminary studies have suggested that the compound may inhibit cancer cell proliferation. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazone moiety may interact with key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could mediate its effects on cellular functions.
  • Gene Expression Regulation : The compound may influence transcription factors linked to oxidative stress response and apoptosis.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of the compound on MCF-7 cells:

Concentration (µM)Cell Viability (%)
0100
1085
2060
3045

The results indicate a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer therapeutic agent.

Study on Antioxidant Activity

In another study assessing antioxidant capacity using DPPH radical scavenging assay:

Sample Concentration (µg/mL)% Scavenging Activity
1025
5060
10085

These findings suggest that the compound is effective in reducing free radical levels in a concentration-dependent manner.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including hydrazone formation and purine ring functionalization. Key steps include condensation of hydrazine derivatives with carbonyl precursors under controlled pH and temperature. Optimization should focus on solvent selection (e.g., ethanol or DMF), catalyst use (e.g., acid/base catalysts), and reaction time. For example, adjusting the molar ratio of reactants and using inert atmospheres can mitigate side reactions. Elemental analysis (CHNS) and spectroscopic techniques (e.g., NMR, IR) are critical for verifying intermediate purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to confirm hydrazone geometry and substituent positions), FT-IR (to identify functional groups like C=O and N-H), and mass spectrometry (for molecular weight validation) is essential. Elemental analysis (CHNS) provides empirical formula confirmation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For example, the (E)-configuration of the hydrazone moiety can be confirmed via NOESY NMR correlations .

Q. How can researchers design initial biological assays to evaluate the compound’s antimicrobial or anticancer potential?

  • Methodological Answer : Begin with in vitro assays such as:

  • Microbroth dilution (for antimicrobial activity against Gram-positive/negative bacteria and fungi).
  • MTT assay (for cytotoxicity screening against cancer cell lines, e.g., HeLa or MCF-7).
    Control experiments should include comparator drugs (e.g., doxorubicin for anticancer studies) and solvent-only blanks. Dose-response curves (IC50 calculations) and replicate experiments (n ≥ 3) ensure statistical validity. Preliminary mechanistic studies might involve ROS detection or apoptosis markers .

Advanced Research Questions

Q. How can factorial design or response surface methodology (RSM) be applied to optimize the multi-step synthesis of this compound?

  • Methodological Answer : Use a 2k factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 3-factor design (temperature: 60–100°C; solvent: ethanol/DMF; catalyst: 0.5–2 mol%) identifies interactions affecting yield. Advanced RSM (e.g., Central Composite Design) refines optimal conditions. Computational tools like COMSOL Multiphysics or AI-driven simulations can model reaction kinetics and predict bottlenecks. Post-optimization validation via HPLC ensures reproducibility .

Q. What computational strategies are effective in predicting the compound’s binding affinity or mechanism of action?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen targets like DNA topoisomerases or kinase enzymes. Quantum mechanical calculations (DFT) model electronic properties influencing reactivity. MD simulations (GROMACS) assess stability of ligand-protein complexes over time. For example, the compound’s hydrazone moiety may chelate metal ions in enzyme active sites, which can be validated via free-energy perturbation (FEP) calculations. Cross-reference with experimental IC50 values to validate predictions .

Q. How should contradictory data in biological activity assays (e.g., varying IC50 across cell lines) be analyzed to determine structure-activity relationships (SAR)?

  • Methodological Answer : Perform meta-analysis of dose-response data to identify outliers. Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity, logP) with activity trends. If discrepancies persist, synthesize analogs (e.g., replacing the methoxy group with halogens) and test under standardized conditions. Cohort studies (e.g., comparing activity in 2D vs. 3D cell cultures) can resolve microenvironment-dependent effects. Statistical tools like ANOVA and Tukey’s HSD test quantify significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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